This compound is classified under azetidine derivatives, which are known for their diverse biological activities. The specific structural features of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate make it a candidate for further research in medicinal chemistry and pharmacology. The compound's CAS registry number is 1147557-97-8, and it has been referenced in various scientific literature and patents related to therapeutic applications, particularly as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease states .
The synthesis of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be described as follows:
The compound typically appears as a white to light yellow solid with a melting point range of approximately 129°C to 133°C .
Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are significant for developing analogs with enhanced biological properties or altered pharmacokinetics .
The mechanism of action for tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is primarily linked to its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and vascular function.
The physical and chemical properties of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate include:
Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has several notable applications:
The synthesis of tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate relies on efficient routes to the 2-azaspiro[3.3]heptane scaffold. Two scalable approaches dominate the literature. The first employs a Wittig olefination strategy, wherein tert-butyl 3-oxoazetidine-1-carboxylate reacts with (formylmethylene)triphenylphosphorane in dichloromethane at 40°C. This yields tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate—a key enone intermediate—achieving 94% yield after silica gel purification [1] [4]. The second route utilizes intramolecular alkylation of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate under basic conditions, forming the spirocyclic core in fewer steps but requiring stringent anhydrous protocols [1].
Both pathways converge at tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1181816-12-5), a crystalline solid (mp: 129–133°C) with >98% purity [10]. This ketone serves as the direct precursor for introducing the difluoromethyl-hydroxy moiety. Scale-up optimizations emphasize solvent selection (distilled CH₂Cl₂ or THF), inert atmospheres, and chromatographic purification on silica gel 32-63 Å, enabling kilogram-scale production [1] [4].
Table 1: Comparison of Synthetic Routes to 6-Oxo Intermediate
Method | Reagents/Conditions | Yield (%) | Scalability |
---|---|---|---|
Wittig Olefination | (Ph₃P=CHCHO), CH₂Cl₂, 40°C | 94 | High (multi-gram) |
Intramolecular Alkylation | t-BuOK, THF, 0°C to RT | 85 | Moderate (gram-scale) |
The 2-azaspiro[3.3]heptane core exhibits bifunctional reactivity due to strain-driven ring opening and stereoelectronic effects. Critical intermediates include:
These intermediates enable divergent functionalization. The tert-butoxycarbonyl (Boc) group confers stability during transformations, while the spirocyclic geometry—verified by X-ray crystallography—imparts three-dimensional rigidity complementary to piperidine-based drugs [1] [4]. Physicochemical profiling confirms drug-like properties: molecular weight (211–213 g/mol), TPSA (46–56 Ų), and moderate lipophilicity (log P: 0.45–1.41) [5] [10].
Table 2: Key Intermediates for Scaffold Elaboration
Intermediate | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|
6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | C₁₁H₁₇NO₃ | Nucleophile addition substrate |
6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | C₁₁H₁₉NO₃ | Electrophilic functionalization |
6-Amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | C₁₁H₂₀N₂O₂ | Amide coupling/Suzuki reactions |
Selective modification exploits distinct electronic environments of the azetidine (electron-rich) and cyclobutane (strain-activated) rings.
Azetidine Ring Functionalization
The Boc-protected azetidine nitrogen undergoes:
Cyclobutane Ring Derivatization
The C6 position on the cyclobutane ring allows:
Table 3: Derivatization Approaches for Core Rings
Ring | Reaction Type | Reagents/Conditions | Product Features |
---|---|---|---|
Azetidine | Deprotection-Acylation | TFA → RCOCl, base | Amides/sulfonamides |
Cyclobutane | Difluoromethylation | ClF₂C-SO₂Tol, then reduction | Chiral CF₂H-bearing tertiary alcohol |
Cyclobutane | Asymmetric Mannich | Thiourea catalyst, imines | >20:1 d.r., >99% ee |
These strategies underscore the scaffold’s versatility in generating "piperidine complementing" libraries for drug discovery [1] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9